molecular formula C25H18ClN3O3 B10886402 4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid

4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid

Cat. No.: B10886402
M. Wt: 443.9 g/mol
InChI Key: XINRXODWZGGTGE-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolo[3,4-c]pyrazole core, substituted with chlorophenyl, methylphenyl, and benzoic acid groups, making it a subject of interest in medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Substitution reactions: Introduction of the chlorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions.

    Benzoic acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid lies in its specific substitution pattern and the presence of the pyrrolo[3,4-c]pyrazole core

Properties

Molecular Formula

C25H18ClN3O3

Molecular Weight

443.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid

InChI

InChI=1S/C25H18ClN3O3/c1-14-2-4-15(5-3-14)21-20-22(28-27-21)24(30)29(19-12-8-17(9-13-19)25(31)32)23(20)16-6-10-18(26)11-7-16/h2-13,23H,1H3,(H,27,28)(H,31,32)

InChI Key

XINRXODWZGGTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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